Home > Products > Screening Compounds P31132 > 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-isobutylacetamide
2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-isobutylacetamide -

2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-isobutylacetamide

Catalog Number: EVT-4651071
CAS Number:
Molecular Formula: C17H20FN3O3
Molecular Weight: 333.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-[3-(2-Fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-isobutylacetamide, also known as 2N1HIA, is a synthetic compound identified through screening of commercial chemical libraries for potential biological activity. [] It belongs to the class of pyridazinone derivatives, which are known for their diverse pharmacological activities. 2N1HIA has been primarily investigated for its potential role in inhibiting osteoclast differentiation, a process crucial for bone resorption. []

Mechanism of Action

The research specifically investigated the impact of 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-isobutylacetamide on osteoclast differentiation. [] It was found that 2N1HIA does not interfere with the well-established RANKL signaling pathway or affect the expression of major osteoclast-specific genes. [] Instead, its inhibitory effect was linked to the downregulation of two crucial factors:

  • CD47: An early marker of osteoclast fusion, suggesting 2N1HIA may interfere with the cell-cell fusion process essential for multinucleated osteoclast formation. []
  • Cathepsin K: A protease enzyme critical for bone resorption. [] By suppressing cathepsin K expression, 2N1HIA reduces the osteoclasts' ability to break down bone matrix. []
Applications

The primary scientific application of 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-isobutylacetamide, as identified in the provided literature, is its potential as an inhibitor of osteoclast differentiation. [] This property has significant implications for:

  • Osteoporosis research: 2N1HIA's ability to inhibit osteoclast differentiation makes it a potential candidate for developing new therapies for osteoporosis, a disease characterized by excessive bone resorption leading to bone fragility and fracture risk. []
  • Bone diseases research: Beyond osteoporosis, 2N1HIA's inhibitory action on osteoclast differentiation could also be beneficial in treating other bone diseases associated with excessive bone resorption, such as rheumatoid arthritis and bone metastases. []

2-(3-(2-Fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl)-N-1H-indol-5-ylacetamide

  • Relevance: This compound shares a nearly identical core structure with 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-isobutylacetamide. The primary difference lies in the substitution on the acetamide nitrogen. While the target compound has an isobutyl group, this related compound features a larger, more complex N-1H-indol-5-yl group. This difference in substitution could influence the compound's binding affinity, selectivity, and overall biological activity. [] ()

N-{[2-[(4-Bromo-2-fluorophenyl)methyl]-5-hydroxy-6-(1-methylethyl)-3-oxo-2,3-dihydro-4-pyridazinyl]carbonyl}glycine

  • Compound Description: This compound is a pyridazinone derivative identified as a potential inhibitor of HIF hydroxylases. []
  • Relevance: This compound, along with the next two entries, highlight the relevance of the pyridazinone core structure. While 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-isobutylacetamide and this compound share this core, the substitution patterns and additional functional groups differ. This comparison emphasizes the importance of specific substituents on the pyridazinone ring for biological activity and target selectivity. [] ()

N-{[2-[(3,4'-Difluoro-4-biphenylyl)methyl]-5-hydroxy-6-(1-methylethyl)-3-oxo-2,3-dihydro-4-pyridazinyl]carbonyl}glycine

  • Compound Description: Similar to the previous compound, this is another pyridazinone derivative studied for its HIF hydroxylase inhibitory activity. []
  • Relevance: This compound further underscores the significance of the pyridazinone core found in 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-isobutylacetamide. The variations in substituents between the two compounds highlight how subtle modifications can alter the pharmacological profile of these molecules. [] ()

N-{[2-{[2-Fluoro-4-(trifluoromethyl)phenyl]methyl}-5-hydroxy-6-(1-methylethyl)-3-oxo-2,3-dihydro-4-pyridazinyl]carbonyl}glycine

  • Compound Description: This pyridazinone derivative is part of a series of compounds investigated for their ability to inhibit HIF hydroxylases. []
  • Relevance: Although structurally similar to 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-isobutylacetamide, this compound showcases different substituents on the phenyl ring attached to the pyridazinone core. These differences emphasize the impact of even minor structural changes on the activity and selectivity profile of these types of compounds. [] ()

Properties

Product Name

2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-isobutylacetamide

IUPAC Name

2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(2-methylpropyl)acetamide

Molecular Formula

C17H20FN3O3

Molecular Weight

333.36 g/mol

InChI

InChI=1S/C17H20FN3O3/c1-11(2)9-19-16(22)10-21-17(23)7-6-15(20-21)13-5-4-12(24-3)8-14(13)18/h4-8,11H,9-10H2,1-3H3,(H,19,22)

InChI Key

WASPSIYOCNBBNO-UHFFFAOYSA-N

SMILES

CC(C)CNC(=O)CN1C(=O)C=CC(=N1)C2=C(C=C(C=C2)OC)F

Canonical SMILES

CC(C)CNC(=O)CN1C(=O)C=CC(=N1)C2=C(C=C(C=C2)OC)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.